MLS1082 - 883958-36-9

MLS1082

Catalog Number: EVT-276487
CAS Number: 883958-36-9
Molecular Formula: C24H23N3O2
Molecular Weight: 385.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MLS1082 is a positive allosteric modulator of the D1 dopamine receptor which acts at diverse binding sites.
Overview

MLS1082 is a novel compound classified as a pyrimidone-based positive allosteric modulator of the D1-like dopamine receptor. This compound is part of a broader research effort aimed at enhancing dopamine receptor signaling, which has potential therapeutic implications for neurocognitive disorders such as schizophrenia and Parkinson's disease. The development of MLS1082 stems from a need for more effective treatments that can modulate dopamine signaling without the intrinsic agonist activity that can lead to side effects.

Source and Classification

MLS1082 was identified through high-throughput screening as a lead compound for D1-like dopamine receptor modulation. It is categorized as a positive allosteric modulator, meaning it enhances the receptor's response to endogenous neurotransmitters (dopamine) without directly activating the receptor itself. This classification is significant because it allows for more nuanced therapeutic interventions by selectively enhancing receptor activity in the presence of dopamine rather than mimicking its action.

Synthesis Analysis

Methods and Technical Details

The synthesis of MLS1082 involved multiple steps, including the preparation of key intermediates and the use of various coupling reactions to form the final pyrimidone structure. The synthetic route was optimized to improve yield and efficiency, employing techniques such as conventional heating, ultrasonication, and microwave-assisted synthesis.

  1. Key Intermediate Preparation: The requisite nitrile substrates were synthesized through the addition of malononitrile to N-methylisatoic anhydride followed by acylation with appropriate acid chlorides.
  2. Coupling Reactions: The final assembly of MLS1082 involved late-stage diversification strategies that allowed for independent modifications at specific positions on the pyrimidone ring, particularly at the C-2 and N-3 positions.

This approach enabled the generation of 24 diverse analogues, which were subsequently screened for their ability to potentiate dopamine receptor signaling.

Molecular Structure Analysis

Structure and Data

MLS1082 features a unique pyrimidone core structure characterized by pendant aryl and alkyl groups that are critical for its activity as a positive allosteric modulator. The structural formula includes:

  • A pyrimidone ring system
  • A cyclohexyl group at the C-2 position
  • A phenyl group at the N-3 position

The specific arrangement of these groups is essential for binding affinity and efficacy at the D1-like dopamine receptors. Structural studies indicate that MLS1082 shares a binding site with other known D1 receptor positive allosteric modulators, engaging a pocket in the second intracellular loop of the receptor.

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing MLS1082 include:

  1. Nitrile Formation: The reaction between malononitrile and N-methylisatoic anhydride leads to the formation of key nitrile intermediates.
  2. Acylation: Following nitrile formation, acylation with acid chlorides introduces functional groups necessary for modulating receptor activity.
  3. Coupling Reactions: The coupling reactions utilized copper catalysts (e.g., copper acetate) under modified conditions to facilitate the formation of carbon-carbon bonds while eliminating the need for additional ligands.

These reactions were optimized through extensive solvent screening to achieve high yields and purity of MLS1082.

Mechanism of Action

Process and Data

MLS1082 acts as a positive allosteric modulator by binding to an allosteric site on the D1-like dopamine receptor. This binding enhances the receptor's interaction with its natural ligand, dopamine, leading to increased signaling through both G protein-mediated pathways and β-arrestin pathways.

Key findings from molecular dynamics simulations have shown that:

  • The binding of MLS1082 stabilizes specific conformations of the D1 receptor, particularly enhancing helical regions within intracellular loops that are crucial for signal transduction.
  • The compound does not exhibit intrinsic agonist activity; instead, it amplifies dopamine's effects when present, making it an attractive candidate for therapeutic applications in conditions characterized by dopaminergic dysfunction.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

MLS1082 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 300 g/mol (exact value dependent on specific substituents).
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol; limited solubility in water.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.

These properties are critical for its formulation in potential therapeutic applications.

Applications

Scientific Uses

MLS1082 has significant implications in scientific research, particularly in studies focused on neuropharmacology and drug development targeting dopaminergic systems. Its applications include:

  • Therapeutic Development: As a candidate for treating neurocognitive disorders by enhancing dopaminergic signaling without direct activation of receptors.
  • Research Tool: Used in experimental setups to investigate dopamine signaling pathways and receptor interactions.
  • Biological Studies: Facilitating studies on receptor dynamics and pharmacological profiling of D1-like receptors in various cellular models.
Introduction to D1 Dopamine Receptor Modulation

Neurocognitive Implications of D1R Signaling Dysregulation

Dopamine D1 receptors (D1R) are the most abundant dopamine receptors in the central nervous system, densely expressed in prefrontal cortical regions governing executive function, working memory, and attention. Dysregulation of D1R signaling is implicated in the cognitive deficits observed in Parkinson’s disease, schizophrenia, and Alzheimer’s disease [3] [5]. When D1R stimulation falls outside the optimal range—due to neurodegeneration, neurotransmitter imbalances, or receptor dysfunction—cognitive performance declines sharply. This occurs because D1R activation directly modulates cortical pyramidal neuron activity and network synchronization. Research indicates that insufficient D1R signaling impairs spatial working memory, while excessive stimulation (e.g., during stress) disrupts signal-to-noise ratios in prefrontal microcircuits [5] [8]. MLS1082 emerges as a therapeutic candidate designed to amplify endogenous dopamine signaling within this narrow physiologic window, thereby restoring cognitive function without overriding natural neurotransmitter dynamics [1].

Rationale for Allosteric Modulation Over Orthosteric Agonism

Traditional orthosteric D1R agonists (e.g., catechol-based compounds like SKF81297) face significant clinical limitations:

  • Poor Selectivity: High structural conservation in orthosteric sites across dopamine receptor subtypes (D1–D5) limits subtype specificity, increasing off-target effects [3] [8].
  • Tolerance/Desensitization: Sustained agonist exposure triggers receptor internalization and tachyphylaxis, diminishing therapeutic efficacy [4] [8].
  • Inverted U Constraints: Agonists often exceed optimal D1R stimulation thresholds, exacerbating cognitive deficits or causing hypotension and seizures [1] [8].

In contrast, MLS1082—a pyrimidone-based positive allosteric modulator (PAM)—binds a topographically distinct allosteric site on the D1R, enhancing only dopamine-evoked responses without intrinsic agonist activity [1] [9]. This mechanism offers key advantages:

  • Spatiotemporal Precision: Amplifies dopamine signaling exclusively where/when endogenous release occurs.
  • Reduced Desensitization: Avoids constitutive receptor activation, preserving long-term efficacy [4].
  • Subtype Selectivity: Allosteric sites are less conserved than orthosteric pockets, improving D1R specificity [5] [10].

Table 1: Orthosteric Agonists vs. D1R PAMs (e.g., MLS1082)

PropertyOrthosteric AgonistsMLS1082 (PAM)
Binding SiteDopamine orthosteric pocketIntracellular IL2/TM3/TM4
Receptor ActivationDirect, constitutiveDopamine-dependent
Therapeutic WindowNarrow (inverted U-shaped)Broader (ceiling = dopamine)
β-Arrestin RecruitmentOften pronouncedPotentiated but not induced
SelectivityLow (D1/D5 cross-reactivity)High (D1-like specificity)

Inverted U Hypothesis and Therapeutic Targeting

The "Inverted U Hypothesis" posits that cognitive function peaks at an intermediate level of D1R stimulation in the prefrontal cortex. Suboptimal or excessive activation shifts performance toward the curve’s descending limbs [5] [7]. Orthosteric agonists struggle to maintain stimulation within this narrow window due to pharmacokinetic fluctuations and receptor saturation. MLS1082 addresses this by exerting a "dopamine-tethered" effect:

  • Amplification Without Overdrive: At low dopamine levels, MLS1082 enhances signaling efficiency (EC₅₀ = 123 nM for G-protein activation) [1] [4]. At high dopamine concentrations, potentiation plateaus, preventing pathologic overstimulation [8].
  • Structural Basis for Modulation: Cryo-EM studies reveal that D1R PAMs like MLS1082 bind an intracellular pocket involving IL2, TM3, and TM4 [10]. This stabilizes active conformations and facilitates Gₛ coupling, effectively "left-shifting" the dopamine dose-response curve [7] [10].

SAR studies of MLS1082 analogs demonstrate that modifications to its N-aryl and C-alkyl groups alter potentiation efficacy. For example, replacing the C-2 cyclohexyl with smaller alkyl groups maintained activity, while bulkier substituents reduced efficacy. Optimized analogs achieved up to 8-fold amplification of dopamine-mediated signaling [4]:

Table 2: SAR of MLS1082 Analogs for D1R Potentiation

CompoundC-2 GroupN-3 GroupFold Potentiation (G-protein)D1R EC₅₀ (nM)
MLS1082CyclohexylPhenyl1.74x123
1bCyclohexyl4-F-Phenyl1.31x163
1cCyclopentylPhenyl1.35x158
1dCycloheptylPhenyl0.84x255
OptimizedEthylcyclohexyl3-Cl-Phenyl8.0x~30*

*Estimated from data in [4]

MLS1082’s synergy with endogenous dopamine aligns it with the Inverted U model, positioning it as a promising tool for neurocognitive disorders requiring precise neuromodulation.

Properties

CAS Number

883958-36-9

Product Name

MLS1082

IUPAC Name

2-cyclohexyl-10-methyl-3-phenylpyrimido[4,5-b]quinoline-4,5-dione

Molecular Formula

C24H23N3O2

Molecular Weight

385.5 g/mol

InChI

InChI=1S/C24H23N3O2/c1-26-19-15-9-8-14-18(19)21(28)20-23(26)25-22(16-10-4-2-5-11-16)27(24(20)29)17-12-6-3-7-13-17/h3,6-9,12-16H,2,4-5,10-11H2,1H3

InChI Key

HZGMAMIIHBRAAR-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C(=O)C3=C1N=C(N(C3=O)C4=CC=CC=C4)C5CCCCC5

Solubility

Soluble in DMSO

Synonyms

MLS-1082; MLS 1082; MLS1082

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C3=C1N=C(N(C3=O)C4=CC=CC=C4)C5CCCCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.